molecular formula C10H20N2O3 B1588820 (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 70717-76-9

(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B1588820
CAS No.: 70717-76-9
M. Wt: 216.28 g/mol
InChI Key: NZSZYROZOXUFSG-SSDOTTSWSA-N
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Description

(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of amino acids and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary targets of the compound ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known as Boc-D-Valine amide, are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate interacts with its targets, the CB1 and CB2 receptors, by functioning as an agonist . This means that it binds to these receptors and activates them, leading to changes in the cellular activities regulated by these receptors .

Biochemical Pathways

Upon activation of the CB1 and CB2 receptors by ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, various biochemical pathways are affected. These pathways are involved in pain sensation, mood regulation, and memory processes . The downstream effects of these pathways can lead to changes in physiological responses such as pain perception, emotional state, and cognitive function .

Pharmacokinetics

It is known that human carboxylesterases play a crucial role in the metabolism of this compound . These enzymes catalyze the hydrolysis of the compound, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate’s action involve changes in cellular activities regulated by the CB1 and CB2 receptors . These changes can result in altered physiological responses such as changes in pain perception, emotional state, and cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, the presence of other substances can potentially influence the compound’s action through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl chloroformate with (R)-valine under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The major product of oxidation reactions is the corresponding carboxylic acid.

  • Reduction: The major product of reduction reactions is the corresponding amine.

  • Substitution: The major product of substitution reactions is the corresponding substituted derivative.

Scientific Research Applications

The compound is widely used in scientific research due to its versatility and reactivity. It is used in the synthesis of various pharmaceuticals, including anticonvulsants and analgesics. Additionally, it is used as an intermediate in the production of other chemical compounds and in the study of biochemical pathways.

Comparison with Similar Compounds

  • (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

  • tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate

Properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSZYROZOXUFSG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446085
Record name Boc-D-Valine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70717-76-9
Record name Boc-D-Valine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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